N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide
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Overview
Description
The compound “N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide” is a sulfonamide derivative with a furan ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic aromatic furan ring and the sulfonyl functional group. The exact structure would depend on the specific locations of these groups and the presence of any additional functional groups .Chemical Reactions Analysis
Furan compounds are known to undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels–Alder reactions . Sulfonamides can participate in reactions typical of amides, including hydrolysis, and reactions with amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, furan compounds are aromatic and relatively stable . Sulfonamides are typically solid at room temperature and are stable under normal conditions .Scientific Research Applications
Anticancer and Antiangiogenic Activity
Compounds characterized by the presence of a 2-methoxy/ethoxycarbonyl group along with a methoxy group at various positions on the benzene portion of their molecular structure have been evaluated for anticancer activity. A significant finding is the potent antiproliferative activity against cancer cells in culture, with one compound showing nanomolar concentrations efficacy. This compound also exhibited in vivo antitumor activity in a murine model comparable to known anticancer agents. The inhibition of cancer cell growth, apoptosis induction, and vascular disrupting properties derived from these compounds highlight their potential in anticancer and antiangiogenic therapy (Romagnoli et al., 2015).
Synthesis and Chemical Properties
In the realm of synthetic chemistry, a variety of N-(furan-3-ylmethylene)benzenesulfonamides were obtained via a gold(I)-catalyzed cascade reaction, showcasing the versatility of furan derivatives in synthesizing complex molecular architectures. This process, which involves a rare 1,2-alkynyl migration onto a gold carbenoid, enriches the chemistry of gold carbenoids with regard to group migration (Wang et al., 2014).
Energetic Materials
Research on 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives has shown their potential as high-performance energetic materials. These compounds, characterized by the assembly of diverse N-O building blocks, exhibit high density, good thermal stability, and excellent detonation properties. This suggests their applicability in the development of energetic materials for various applications (Zhang & Shreeve, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-3-10-21-13-6-8-14(9-7-13)23(18,19)17-12-16(20-2)15-5-4-11-22-15/h4-9,11,16-17H,3,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLOUQFPSXAEKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide |
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